molecular formula C12H8FNO3 B6363976 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% CAS No. 1225741-29-6

5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95%

Cat. No. B6363976
CAS RN: 1225741-29-6
M. Wt: 233.19 g/mol
InChI Key: OBTDOEQMGPKKKG-UHFFFAOYSA-N
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Description

5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid (5-F2HPN) is an organic compound that has been extensively studied in recent years due to its potential applications in the fields of chemistry, biochemistry, and medicine. 5-F2HPN is a derivative of nicotinic acid, which is a natural component of Vitamin B3, and is known for its unique properties such as its ability to form strong hydrogen bonds and its ability to form complexes with other molecules.

Scientific Research Applications

5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. In chemistry, 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions. In biochemistry, 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential use as a drug target, as a potential inhibitor of certain enzymes, and as a potential inhibitor of certain enzyme pathways. In medicine, 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and an anti-cancer agent.

Mechanism of Action

The mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% is not fully understood, however, it is believed to involve its ability to form strong hydrogen bonds with other molecules, as well as its ability to form complexes with other molecules. It is also believed to interact with certain enzymes and enzyme pathways, which may explain its potential applications in the fields of biochemistry and medicine.
Biochemical and Physiological Effects
5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% has been studied for its potential effects on biochemical and physiological processes. In vitro studies have shown that 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and can inhibit the activity of certain enzyme pathways, such as the PI3K/Akt pathway. In vivo studies have shown that 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% can reduce inflammation, reduce oxidative stress, and reduce tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% in laboratory experiments include its low cost, its high solubility in water and other solvents, its stability under a wide range of conditions, and its ability to form strong hydrogen bonds and complexes with other molecules. The limitations of using 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% in laboratory experiments include its potential toxicity and its potential to interact with certain enzymes and enzyme pathways.

Future Directions

The potential future directions for 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% include further research into its potential applications in the fields of chemistry, biochemistry, and medicine, as well as its potential use as an anti-inflammatory agent, an antioxidant, and an anti-cancer agent. Additionally, further research into the mechanism of action of 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% and its potential effects on biochemical and physiological processes is needed in order to fully understand its potential uses. Finally, further research into the advantages and limitations of using 5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% in laboratory experiments is needed in order to optimize its use.

Synthesis Methods

5-(5-Fluoro-2-hydroxyphenyl)nicotinic acid, 95% can be synthesized through several methods, including the reaction between 5-fluoro-2-hydroxyphenylacetaldehyde and nicotinic acid in the presence of an acid catalyst, and the reaction between 5-fluoro-2-hydroxyphenylacetic acid and nicotinic acid in the presence of a base catalyst. The reaction conditions and the reaction products depend on the method used, and the purity of the final product can be increased by purification techniques such as recrystallization.

properties

IUPAC Name

5-(5-fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-9-1-2-11(15)10(4-9)7-3-8(12(16)17)6-14-5-7/h1-6,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTDOEQMGPKKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C2=CC(=CN=C2)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680782
Record name 5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid

CAS RN

1225741-29-6
Record name 5-(5-Fluoro-2-hydroxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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